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Compound of Interest

Compound Name: Evocalcet-D4

Cat. No.: B15569986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Evocalcet (trade name ORKEDIA®) is a second-generation calcimimetic agent that has

emerged as a significant therapeutic option for the management of secondary

hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD).[1][2] This technical

guide provides an in-depth exploration of its molecular structure, physicochemical properties,

mechanism of action, and the experimental basis for its characterization, offering a valuable

resource for professionals in the field of drug discovery and development.

Molecular Identity and Physicochemical
Characteristics
Evocalcet, chemically known as 4-[(3S)-3-[[(1R)-1-(1-naphthalenyl)ethyl]amino]-1-pyrrolidinyl]-

benzeneacetic acid, is a small molecule with a well-defined structure that dictates its

pharmacological activity.[3] Its identity is cataloged under CAS Number 870964-67-3.[3][4]

Table 1: Molecular and Physicochemical Properties of Evocalcet
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Property Value Source

IUPAC Name

4-[(3S)-3-[[(1R)-1-(1-

naphthalenyl)ethyl]amino]-1-

pyrrolidinyl]-benzeneacetic

acid

Synonyms KHK7580, MT-4580

CAS Number 870964-67-3

Molecular Formula C24H26N2O2

Molecular Weight 374.48 g/mol

SMILES

C--INVALID-LINK--

N[C@@H]3CN(C4=CC=C(CC(

O)=O)C=C4)CC3

logP 3.49

pKa (Strongest Acidic) 4.23

pKa (Strongest Basic) 9.48

Water Solubility 0.00224 mg/mL

Solubility in Organic Solvents
DMSO: ~5 mg/mL, DMF: ~5

mg/mL

Formulation Crystalline solid

Mechanism of Action: Allosteric Modulation of the
Calcium-Sensing Receptor
Evocalcet exerts its therapeutic effect by acting as a positive allosteric modulator of the

calcium-sensing receptor (CaSR). The CaSR, a G-protein coupled receptor, is predominantly

expressed on the surface of parathyroid gland cells and plays a pivotal role in regulating

calcium homeostasis.
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In individuals with SHPT, the parathyroid glands exhibit a reduced sensitivity to extracellular

calcium, leading to excessive secretion of parathyroid hormone (PTH). Evocalcet binds to a site

on the CaSR distinct from the calcium-binding site, inducing a conformational change that

enhances the receptor's sensitivity to extracellular calcium ions. This allosteric activation

means that lower concentrations of calcium are sufficient to trigger the intracellular signaling

cascade that inhibits PTH synthesis and release.

The downstream signaling pathway following CaSR activation by Evocalcet involves the

activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3)

and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium stores and activates

protein kinase C (PKC), ultimately culminating in the suppression of PTH gene expression and

exocytosis.
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Caption: Evocalcet's signaling pathway in parathyroid cells.

Pharmacological and Clinical Data
Clinical and preclinical studies have provided robust quantitative data on the pharmacokinetic

and pharmacodynamic profiles of Evocalcet.

Pharmacokinetics
Evocalcet exhibits linear pharmacokinetics, with dose-proportional increases in plasma

concentrations.
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Table 2: Pharmacokinetic Parameters of Evocalcet (Single Dose Administration)

Parameter
Healthy Chinese
Subjects (1-12 mg)

Healthy Japanese
Subjects (1-20 mg)

SHPT Patients (1,
4, 12 mg)

Tmax (h) 1.00 - 2.00 1.5 - 2.0 ~4.0

t1/2 (h) 15.99 - 20.84 12.98 - 19.77 20.86 - 22.52

Cmax
Dose-proportional

increase

Dose-proportional

increase

Dose-proportional

increase

AUC
Dose-proportional

increase

Dose-proportional

increase

Dose-proportional

increase

Sources:

Pharmacodynamics
Evocalcet effectively suppresses PTH levels and reduces serum calcium in a dose-dependent

manner. In vitro studies using HEK293 cells expressing the human CaSR have demonstrated

an EC50 value of 92.7 nM for inducing intracellular calcium release.

Table 3: Pharmacodynamic Effects of Evocalcet

Parameter Effect Source

Intact PTH

Dose-dependent decrease.

Nadir reached within 0.5-2

hours post-administration.

Serum Corrected Calcium

Dose-dependent decrease.

Nadir reached at 12-24 hours

post-administration.

Serum Phosphorus
Transient decrease followed by

a sustained increment.

Urinary Calcium Excretion Dose-dependent increase.

Urinary Phosphorus Excretion Dose-dependent decrease.
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Experimental Methodologies
The characterization of Evocalcet has been underpinned by a range of in vitro and in vivo

experimental protocols.

In Vitro Assays
CaSR Activity Assay: The potency of Evocalcet as a CaSR agonist was determined using

human embryonic kidney (HEK293) cells stably expressing the human CaSR. Intracellular

calcium concentrations ([Ca²⁺]i) were measured using a fluorescent calcium indicator. The

EC50 value was calculated from the concentration-response curve of Evocalcet in the

presence of a fixed extracellular calcium concentration.

CYP450 Inhibition Assay: The potential for drug-drug interactions was assessed by

evaluating the inhibitory effect of Evocalcet on various cytochrome P450 (CYP) isozymes in

human liver microsomes. The results indicate that Evocalcet has a low potential for clinically

significant CYP-mediated drug interactions, showing no significant inhibition of major CYP

isozymes at therapeutic concentrations.
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Caption: In vitro experimental workflows for Evocalcet characterization.

In Vivo Studies
Pharmacokinetic Studies: Pharmacokinetic parameters were determined in healthy

volunteers and in patients with SHPT undergoing hemodialysis. Blood samples were

collected at various time points after single or multiple oral doses of Evocalcet. Plasma

concentrations of the drug were quantified using validated liquid chromatography-tandem

mass spectrometry (LC-MS/MS) methods.

Pharmacodynamic Studies: The effects of Evocalcet on serum levels of intact PTH, calcium,

and phosphorus were evaluated in both preclinical animal models (e.g., 5/6 nephrectomized

rats) and in clinical trials with human subjects. These biomarkers were measured at baseline

and at multiple time points following drug administration using standard clinical laboratory

techniques.

Safety and Tolerability Studies: The safety profile of Evocalcet was assessed in Phase I, II,

and III clinical trials by monitoring adverse events, laboratory parameters, and vital signs. A

key finding from these studies was a lower incidence of gastrointestinal side effects, such as

nausea and vomiting, compared to the first-generation calcimimetic, cinacalcet.

Conclusion
Evocalcet represents a significant advancement in the pharmacological management of

secondary hyperparathyroidism. Its well-characterized molecular structure and

physicochemical properties, combined with its potent and selective allosteric modulation of the

calcium-sensing receptor, provide a solid foundation for its therapeutic efficacy. The

comprehensive body of preclinical and clinical data highlights its favorable pharmacokinetic

and pharmacodynamic profiles, as well as its improved safety and tolerability compared to

earlier calcimimetics. This in-depth understanding of Evocalcet's core attributes is crucial for

researchers and clinicians working to optimize the treatment of mineral and bone disorders in

patients with chronic kidney disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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